N-(quinolin-8-yl)pyrazine-2-carboxamide
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Overview
Description
QN523 is a novel compound with significant potential in cancer research. It is a quinolin-8-yl-nicotinamide derivative that has shown potent in vitro cytotoxicity across a panel of 12 cancer cell lines . This compound induces both apoptosis and autophagy, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of QN523 involves several steps, starting with the preparation of quinolin-8-yl-nicotinamide. The synthetic route typically includes the following steps:
Formation of the quinoline ring: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Nicotinamide attachment: The quinoline derivative is then reacted with nicotinic acid or its derivatives under specific conditions to form the quinolin-8-yl-nicotinamide scaffold.
Chemical Reactions Analysis
QN523 undergoes several types of chemical reactions, including:
Oxidation: QN523 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert QN523 into its reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
QN523 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of QN523 involves the induction of apoptosis and autophagy in cancer cells. It significantly increases the expression of genes implicated in the stress response pathway, such as HSPA5, DDIT3, TRIB3, and ATF3 . Additionally, QN523 activates autophagy by increasing the expression of WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B . These molecular targets and pathways are crucial for the compound’s anticancer effects.
Comparison with Similar Compounds
QN523 is unique compared to other similar compounds due to its dual ability to induce both apoptosis and autophagy. Some similar compounds include:
Chloroquine: A well-known autophagy inhibitor that has been used in combination with QN523 to enhance its anticancer effects.
These comparisons highlight the uniqueness of QN523 in its ability to target multiple pathways involved in cancer cell death.
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinolin-8-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(12-9-15-7-8-16-12)18-11-5-1-3-10-4-2-6-17-13(10)11/h1-9H,(H,18,19) |
InChI Key |
CYTYVKQBOOTXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NC=CN=C3)N=CC=C2 |
Origin of Product |
United States |
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